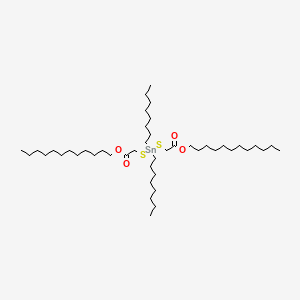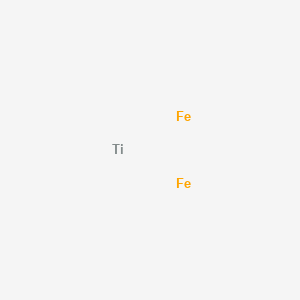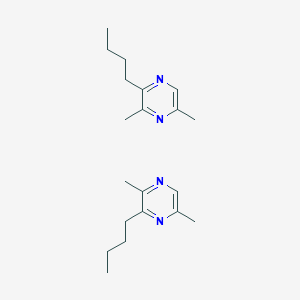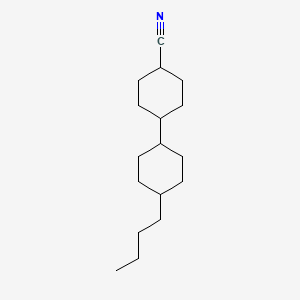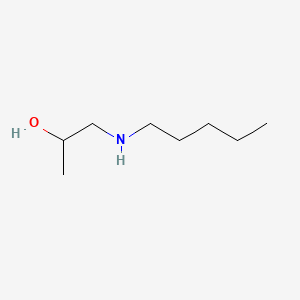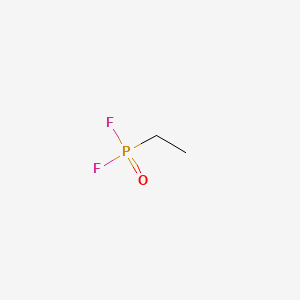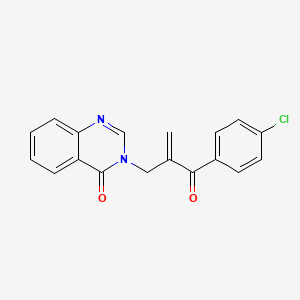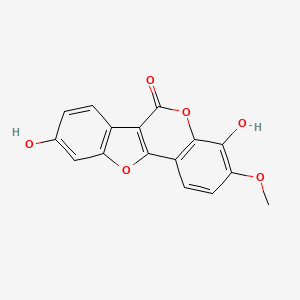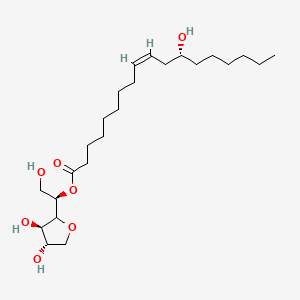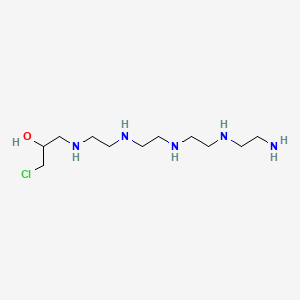
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is a chemical compound with the molecular formula C14H15Cl2N3O It is characterized by the presence of a 2,4-dichlorophenyl group, a hydroxy group, and a 1H-1,2,4-triazol-1-yl group attached to a pentanone backbone
Preparation Methods
The synthesis of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,4-dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Attachment of the triazole ring: The 1H-1,2,4-triazole ring is introduced through a cyclization reaction involving appropriate precursors.
Formation of the hydroxy group: The hydroxy group is introduced via a hydroxylation reaction.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired 3-pentanone derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, leading to disruption of metabolic processes in microorganisms. The hydroxy group and the dichlorophenyl moiety contribute to the compound’s overall activity by enhancing its binding affinity to target sites.
Comparison with Similar Compounds
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)ethanone: This compound has a similar structure but with an ethanone backbone instead of a pentanone backbone.
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propanone: This compound has a propanone backbone and shares similar functional groups.
Properties
CAS No. |
107658-83-3 |
|---|---|
Molecular Formula |
C13H13Cl2N3O2 |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-2-12(19)13(20,6-18-8-16-7-17-18)10-4-3-9(14)5-11(10)15/h3-5,7-8,20H,2,6H2,1H3 |
InChI Key |
QMWKGNRPEVOGJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




